molecular formula C15H21ClN2O3 B2818309 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride CAS No. 1353978-43-4

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No.: B2818309
CAS No.: 1353978-43-4
M. Wt: 312.79
InChI Key: IOOAVEPTSUPCBL-UHFFFAOYSA-N
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Description

Structural Significance and Research Context

The molecular structure of (2,3-dihydrobenzo[b]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride (molecular formula: C₁₆H₂₁ClN₂O₃, molecular weight: 324.81 g/mol) features two critical pharmacophores: a 2,3-dihydrobenzodioxin moiety and a 4-(methylamino)piperidine group. The benzodioxin ring system, characterized by a fused bicyclic oxygenated aromatic system, contributes to the compound’s planar geometry and electronic properties, enabling π-π stacking interactions with biological targets. The piperidine subunit, substituted with a methylamino group at the 4-position, introduces a basic nitrogen center capable of forming hydrogen bonds and ionic interactions with receptor residues.

The SMILES notation (C1CN(CCN1C)C(=O)C2=C3C(=CC=C2)OCCO3.Cl) highlights the connectivity of these subunits, with the benzodioxin linked via a ketone bridge to the piperidine ring. This structural configuration is reminiscent of bitopic ligands designed for dopamine receptors, where the benzodioxin acts as a secondary pharmacophore and the piperidine serves as the primary binding element. Computational studies on analogous compounds suggest that the dioxane oxygen and amide linker participate in weak hydrogen bonds with tyrosine and serine residues in receptor binding pockets, stabilizing ligand-receptor complexes.

Table 1: Key Structural Features of the Compound

Feature Description
Benzodioxin moiety Fused oxygenated aromatic system; enables π-π interactions
Piperidine subunit 4-Methylamino substitution; facilitates hydrogen bonding and ion pairing
Ketone bridge Connects pharmacophores; influences conformational flexibility
Hydrochloride salt Enhances solubility and crystallinity

Historical Development and Key Discoveries in Benzodioxin-Piperidine Derivatives

The synthesis of benzodioxin-piperidine derivatives has evolved through strategic scaffold hybridization and advances in organic chemistry methodologies. Early work focused on linking arylpiperazines to oxygenated heterocycles to modulate receptor selectivity. For instance, the integration of dichlorophenylpiperazine with diphenyldioxane scaffolds yielded D₃ receptor-preferential ligands, demonstrating the importance of steric and electronic matching in receptor subpockets.

A pivotal advancement emerged from the recognition of the benzoylpiperidine fragment as a privileged structure in drug discovery. Synthetic routes to this fragment often begin with isonipecotic acid (piperidine-4-carboxylic acid), which undergoes N-acetylation followed by Friedel-Crafts acylation to install the benzoyl group. Alternative approaches employ Weinreb amide intermediates to couple piperidine derivatives with aromatic Grignard reagents, enabling efficient carbon-carbon bond formation. These methods have been adapted to produce variants like the title compound, where substituents on the piperidine nitrogen (e.g., methylamino groups) fine-tune pharmacokinetic and target-binding properties.

The exploration of 1,4-benzodioxin-2-carboxamides further expanded the structural repertoire. By appending piperidine or piperazine rings via alkyl chains, researchers achieved multitarget activity at dopamine D₂/D₃ receptors and serotonin 5-HT₁A/2A receptors. For example, derivatives with unsubstituted butyl linkers exhibited high D₃ receptor affinity (Ki < 10 nM) and partial agonism, underscoring the role of spacer length in receptor engagement. Such discoveries laid the groundwork for optimizing compounds like (2,3-dihydrobenzo[b]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride, where the methylamino group may enhance blood-brain barrier permeability relative to earlier analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c1-16-11-5-7-17(8-6-11)15(18)12-3-2-4-13-14(12)20-10-9-19-13;/h2-4,11,16H,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOAVEPTSUPCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the following steps:

    Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group of 2,3-dihydroxybenzoic acid.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to obtain the final product.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvent and reaction temperature is crucial to increase yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Chemical Name : (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride
  • CAS Number : 870851-59-5
  • Molecular Formula : C12_{12}H14_{14}ClN\O2_2
  • Molecular Weight : 201.65 g/mol

Structural Characteristics

The compound features a dihydrobenzo[dioxin] moiety linked to a piperidine ring with a methylamino substituent. This unique structure is hypothesized to contribute to its biological activities.

Pharmacological Potential

Research indicates that derivatives of the dihydrobenzo[dioxin] structure exhibit significant pharmacological activities. These include:

  • Antidepressant Effects : Compounds with similar structures have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuropharmacology

The compound may influence central nervous system functions. Its analogs have been evaluated for:

  • Cognitive Enhancement : Studies suggest that compounds targeting the piperidine structure can enhance cognitive functions by acting on cholinergic receptors .

Analgesic Properties

Preliminary investigations into the analgesic effects of similar compounds show promise in pain management therapies, particularly regarding chronic pain conditions .

Safety Profile

The safety profile of this compound is critical for its application in therapeutic settings:

  • Toxicity Data : The compound has been classified as harmful if swallowed and causes skin irritation. It also poses risks of respiratory irritation upon exposure .

Case Studies

Several case studies have documented the effects of this compound and its derivatives:

  • Study on Neurotoxicity : A study highlighted the neurotoxic effects associated with prolonged exposure to similar compounds, emphasizing the need for careful dosage regulation in therapeutic applications .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a piperidinyl methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is a compound of interest due to its potential pharmacological applications. This compound belongs to a class of substances known for their interactions with adrenergic receptors, particularly the alpha2C subtype, which are implicated in various central and peripheral nervous system disorders.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N1O4C_{15}H_{19}N_{1}O_{4} with a molecular weight of approximately 277.33 g/mol. Its structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a piperidine derivative, which is crucial for its biological activity.

Research indicates that compounds similar to this compound act as alpha2C adrenergic receptor antagonists . This antagonism can lead to various physiological effects, including modulation of neurotransmitter release and potential therapeutic effects in conditions such as depression and anxiety disorders .

Pharmacological Effects

  • Alpha2C Receptor Antagonism : The compound has been identified as an antagonist for the alpha2C adrenergic receptor. This receptor subtype plays a significant role in regulating neurotransmitter release in the brain, particularly norepinephrine .
  • Potential Therapeutic Applications : Given its mechanism of action, this compound may be beneficial in treating:
    • Depression : By blocking alpha2C receptors, it may enhance norepinephrine and serotonin levels in the synaptic cleft.
    • Anxiety Disorders : The modulation of adrenergic signaling pathways can lead to anxiolytic effects.

Case Studies

A study involving similar compounds demonstrated significant improvements in animal models of depression when treated with alpha2C antagonists. The results indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis Methodology : Utilizing various synthetic pathways to modify the piperidine ring has shown promise in enhancing receptor selectivity and potency against alpha2C receptors .
  • In Vivo Studies : Animal studies have reported that administration of the compound resulted in significant changes in behavior indicative of reduced anxiety and improved mood states.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Alpha2C AntagonismIncreased neurotransmitter release
Antidepressant-like EffectsEnhanced locomotor activity
Anxiolytic PropertiesReduced anxiety behaviors

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis of this compound likely involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, analogous piperidinyl derivatives are synthesized via sequential functional group transformations (e.g., amidation, cyclization) using precursors like 4-(methylamino)piperidine and substituted benzo[d][1,4]dioxin carbonyl chlorides . Key steps include:

  • Coupling reactions : Use of coupling agents like HATU or DCC to link the benzo[d][1,4]dioxin moiety to the piperidine scaffold.
  • Salt formation : Reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR can confirm the presence of the dihydrobenzo[d][1,4]dioxin aromatic protons (δ 6.5–7.5 ppm) and piperidinyl methylamino groups (δ 2.2–3.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C16H21N2O3Cl) .
  • HPLC : Reversed-phase methods with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. How can researchers identify potential pharmacological targets for this compound?

The compound’s structural features (e.g., benzo[d][1,4]dioxin for aromatic interactions, piperidinyl methylamino group for receptor binding) suggest affinity for CNS targets like serotonin or dopamine receptors. Initial screening involves:

  • In vitro assays : Radioligand binding studies against GPCR libraries .
  • Computational docking : Molecular modeling using software like AutoDock to predict binding poses .

Q. What strategies are recommended for improving aqueous solubility during formulation?

The hydrochloride salt form inherently enhances solubility. Additional approaches include:

  • Co-solvents : Use of PEG-400 or DMSO in preclinical studies .
  • Micellar encapsulation : Employing poloxamers for in vivo delivery .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for receptor binding assays .
  • Dose-response validation : Repeat experiments across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to confirm target specificity .

Q. What experimental designs are optimal for studying this compound’s environmental impact?

Follow frameworks like Project INCHEMBIOL :

  • Fate analysis : Assess biodegradation (OECD 301) and photolysis (EPA 1617) in simulated environments.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50) and algal growth inhibition assays .

Q. How can computational methods predict off-target interactions and metabolic pathways?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier permeability .
  • MetaPath : Maps potential metabolic pathways (e.g., N-demethylation via CYP3A4) .

Q. What strategies resolve stability issues under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitoring degradation via LC-MS .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage at -20°C .

Q. How can researchers validate the role of the methylamino group in receptor binding affinity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with ethylamino or dimethylamino substitutions and compare binding data .
  • X-ray crystallography : Co-crystallize the compound with its target receptor (e.g., 5-HT2A) to visualize hydrogen-bonding interactions .

Q. What methodologies are critical for analyzing potential chiral centers in this compound?

  • Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration if chirality is introduced during synthesis .

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